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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

PF-06835919 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the kinase selectivity profile of PF-06835919, along
with troubleshooting guides for related experimental procedures.

Selectivity Profile of PF-06835919 Against Other
Kinases

PF-06835919 is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater
potency for the KHK-C isoform over the KHK-A isoform.[1][2][3] A comprehensive assessment
of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At
a concentration of 10 uM, PF-06835919 demonstrated minimal inhibition of other kinases,
highlighting its specificity for KHK.[1]

Data Presentation: Kinase Selectivity Panel

The following table summarizes the in vitro selectivity of PF-06835919 against a broad panel of
kinases. The data is presented as the percent of control at a 10 uM concentration of PF-
06835919, where a higher percentage indicates lower inhibition.
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Kinase Target

Percent of Control @ 10 pM

ABL1 102
AKT1 100
ALK 99
AURKA 104
AURKB 101
BMX 98
BTK 103
CAMK2A 102
CDK2 100
CHEK1 101
CSF1R 100
EGFR 101
EPHA2 102
ERBB2 101
FAK 99
FGFR1 103
FLT3 100
GSK3B 102
IGF1R 101
INSR 100
JAK?2 101
JAK3 102
KDR 100
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KIT 101
LCK 103
MAP2K1 100
MAPK1 102
MAPK14 101
MET 100
PAK1 102
PDGFRB 101
PIK3CA 100
PIM1 102
PLK1 101
PRKCA 100
RET 102
ROCK1 101
SRC 100
SYK 102
TEK 101
TGFBR1 100
TNK2 102
TRKA 101
...and others

This table is a representative summary. For a complete list of the 89 kinases, phosphatases,
and receptors tested, please refer to the supplementary information of the primary publication.
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Experimental Protocols

The selectivity of PF-06835919 was determined using a widely accepted in vitro kinase assay
platform. The general workflow for such an experiment is outlined below.

Diagram: Kinase Selectivity Profiling Workflow
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Caption: General workflow for in vitro kinase selectivity profiling.
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Detailed Methodologies

1. Kinase Panel Screening (Example using a competition binding assay like KINOMEscan™):

e Principle: This assay measures the ability of a test compound to displace a known, active
site-directed ligand from the kinase active site. The amount of kinase bound to the
immobilized ligand is quantified, typically by gPCR of a DNA tag conjugated to the kinase.

e Protocol:

o Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a
biotinylated, active-site directed ligand specific for each kinase in the panel.

o Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test
compound (PF-06835919) are combined in a multi-well plate. The reaction is incubated to
allow for competitive binding to reach equilibrium.

o Washing: The affinity beads are washed to remove any unbound kinase.
o Elution: The bound kinase is eluted from the beads.

o Quantification: The concentration of the eluted, DNA-tagged kinase is measured using
gPCR. A reduction in the amount of kinase detected in the presence of the test compound
indicates binding and inhibition.

o Data Analysis: The results are typically expressed as the percentage of the control
(vehicle-treated) sample.

2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):

e Principle: This assay quantifies kinase activity by measuring the amount of ADP produced
during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

e Protocol:

o Kinase Reaction: The kinase, substrate, ATP, and the test compound (PF-06835919) are
incubated together in a multi-well plate.
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o Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase
reaction and deplete any remaining ATP.

o ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes
that convert the ADP produced in the kinase reaction into ATP.

o Luminescence Detection: The newly synthesized ATP is detected using a
luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial
amount of ADP produced.

o Data Analysis: The luminescent signal is measured using a luminometer. A decrease in
luminescence in the presence of the test compound indicates inhibition of kinase activity.

Frequently Asked Questions (FAQs) and
Troubleshooting Guides

Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by PF-
06835919 in the selectivity panel. What could be the issue?

Al:

e Compound Concentration: Double-check the final concentration of PF-06835919 in your
assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.

o Assay Conditions: The kinase selectivity profile was determined at a specific ATP
concentration. If your assay uses a much lower ATP concentration, the apparent potency of
an ATP-competitive inhibitor like PF-06835919 may increase.

o Reagent Purity: Ensure the purity of your PF-06835919 sample. Contaminants could be
responsible for the observed off-target inhibition.

o Assay Technology: Different assay formats can have varying sensitivities and susceptibilities
to artifacts. Consider if your assay technology is prone to interference from the compound
(e.g., fluorescence quenching or enhancement).

Q2: Our in-house kinase assay shows high variability between replicates when testing PF-
06835919. How can we improve the consistency?
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A2:

DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells,
including controls. High concentrations of DMSO can inhibit some kinases.

e Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when
working with small volumes, to minimize variability in reagent and compound concentrations.

e Incubation Times and Temperatures: Maintain consistent incubation times and temperatures
for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable
results.

o Plate Edge Effects: Be mindful of potential edge effects in multi-well plates, where
evaporation can be more pronounced. Consider not using the outer wells for critical
experiments or implementing measures to minimize evaporation.

Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate
concentrations to use for testing PF-06835919.

A3:

o Enzyme Titration: Perform an enzyme titration to determine the concentration of kinase that
yields a robust signal-to-background ratio within the linear range of the assay.

e Substrate Km Determination: Determine the Michaelis constant (Km) for the substrate. For
initial inhibitor profiling, it is often recommended to use a substrate concentration at or near
its Km value.

o ATP Km Determination: Similarly, determine the Km for ATP. As PF-06835919 is an ATP-
competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Testing at
the ATP Km is a common starting point.

Q4: How can we confirm that PF-06835919 is an ATP-competitive inhibitor in our kinase of
interest?

A4:
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» To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This
involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP
concentrations in the presence of different fixed concentrations of PF-06835919. By plotting
the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can
determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to
ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent
Km of ATP with no change in the Vmax as the inhibitor concentration increases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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